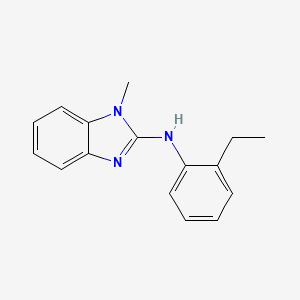

(2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole derivatives, such as “(2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine”, are a class of compounds that have been widely studied due to their diverse biological activities . They are key components in many functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused benzene and imidazole ring . The specific structure of “(2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine” would include additional ethylphenyl and methyl groups attached to the benzimidazole core.Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They are key components in the synthesis of many functional molecules used in a variety of applications .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. In general, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media .Wissenschaftliche Forschungsanwendungen

- Research suggests that this compound has potential as an anticancer agent. It may inhibit cancer cell growth and proliferation by interfering with specific cellular pathways . Further studies are needed to explore its mechanism of action and efficacy against different cancer types.

- “(2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine” exhibits antimicrobial properties. It could be investigated as a novel antimicrobial agent against bacteria, fungi, and other pathogens . Its mode of action and spectrum of activity warrant further investigation.

- Parasitic infections remain a global health concern. This compound might serve as a potential antiparasitic agent, targeting protozoa or helminths. Its efficacy and safety need thorough evaluation .

- Some benzimidazole derivatives show neuroprotective properties. Investigating the impact of this compound on neuronal health, synaptic function, and neurodegenerative diseases could be valuable .

- Benzimidazole-based molecules have been explored for cardiovascular applications. This compound could be studied for its effects on blood vessels, heart function, and related disorders .

- Benzimidazole derivatives often interact with histamine receptors. “(2-Ethylphenyl)(1-methylbenzimidazol-2-yl)amine” might have implications in allergy management, gastric acid regulation, and other histamine-related processes .

Anticancer Properties

Antimicrobial Activity

Antiparasitic Applications

Neuroprotective Effects

Cardiovascular Research

Histamine Receptor Modulation

Wirkmechanismus

Target of action

Benzimidazole derivatives have been extensively studied for their diverse pharmacological activities . They are known to interact with a variety of targets, including enzymes, receptors, and ion channels, among others.

Mode of action

Benzimidazole derivatives often exert their effects by binding to their target and modulating its activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-1-methylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-3-12-8-4-5-9-13(12)17-16-18-14-10-6-7-11-15(14)19(16)2/h4-11H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBOJILHRQGAKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2713149.png)

![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)

![(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B2713152.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2713154.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)

![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)

![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)

![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)

![Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2713172.png)